molecular formula C11H7NO4 B1335993 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde CAS No. 53653-22-8

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde

Cat. No. B1335993
CAS RN: 53653-22-8
M. Wt: 217.18 g/mol
InChI Key: NSMXSOJJDHNPSX-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde has a molecular weight of 217.18 g/mol .

Scientific Research Applications

Application 1: Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence

  • Summary of the Application : 2-Hydroxy-1-naphthaldehyde-derived systems, such as 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde, are known for their unusual ESIPT fluorescence. This property makes them useful in various applications, including the development of new-type sensors, nonlinear optical materials, and biochemical probes .
  • Methods of Application/Experimental Procedures : The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .
  • Results/Outcomes : The ESIPT reaction from the enol form to the keto form had a low barrier of 2.54 kcal/mol in the cyclohexane solvation, and all the calculated emission was consistent with the experimental findings .

Application 2: Synthesis of Thiophene Derivatives

  • Summary of the Application : Thiophene-based analogs, which can be synthesized from compounds like 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde, are of great interest to scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application/Experimental Procedures : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
  • Results/Outcomes : Thiophene derivatives have been found to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Application 3: Synthesis of Heterocycles

  • Summary of the Application : 2-Naphthol or β-naphthol, a naphthalene homologue of phenol, bearing hydroxyl group at 2-position, has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .
  • Methods of Application/Experimental Procedures : The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it fascinating candidate for organic chemists. 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
  • Results/Outcomes : Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV. Moreover, they also contribute in the field of material science, dyes and pigment science as well as agrochemistry .

Application 4: Synthesis of Schiff Bases

  • Summary of the Application : 2-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules which exhibit a widely range as a model system for biological macromolecules .
  • Methods of Application/Experimental Procedures : Schiff bases are formed from o-hydroxy aromatic ketones and aldehydes and are stellar design for the study of keto-enol tautomerism in liquid and solid state .
  • Results/Outcomes : The metal-Schiff base complexes obtained from 2-hydroxynaphthalene-1-carbaldehyde had been revealed to show a broad area of biological effectiveness, catalytic reaction, sensors, selective electrodes and fluorescent .

Application 5: Fluorescent Chemosensors

  • Summary of the Application : 2-Hydroxy-1-naphthaldehyde is a trading material and frequently used as a stellar predecessor for the preparation of various fluorescent chemosensors .
  • Methods of Application/Experimental Procedures : The better way it to be synthesized is Reimer-Tiemann method by incorporating 2-naphthol .
  • Results/Outcomes : Due to vicinity of hydroxy group in position-2 (a hydrogen giver destination) and aldehyde group in location-1 (or derivatives concerning illustration different azomethine groups) (as acceptor destination), some degree of intramolecular charger exchange transform within the naphthalene ring from location-2 as -OH group to the location-1 as alde-hyde group donates to its feeble yellow fluorescence .

properties

IUPAC Name

2-hydroxy-6-nitronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-6-10-9-3-2-8(12(15)16)5-7(9)1-4-11(10)14/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXSOJJDHNPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=O)O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393730
Record name 2-hydroxy-6-nitronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde

CAS RN

53653-22-8
Record name 2-hydroxy-6-nitronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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